8-Iminoazepinomycin 3-ribofuranoside
Description
8-Iminoazepinomycin 3-ribofuranoside is a synthetic nucleoside analog characterized by a seven-membered azepine ring fused with a ribofuranose sugar moiety. Its molecular formula is C₁₁H₁₆N₄O₆, with a molecular weight of 300.271 g/mol and a CAS registry number of 115173-45-0 . The compound features an imino group at the 8-position of the azepine core, distinguishing it from natural nucleosides like adenosine.
Structurally, the ribofuranose group confers solubility and mimics natural nucleosides, enabling interactions with biological targets such as enzymes involved in nucleic acid metabolism.
Properties
CAS No. |
161975-91-3 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Synonyms |
8-iminoazepinomycin 3-ribofuranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Azepine Family
8-Iminoazepinomycin 3-ribofuranoside belongs to a broader class of azepine derivatives, which exhibit diverse functional group substitutions. Key comparisons include:
Key Observations :
- Sugar Moiety: Unlike most azepines, the ribofuranose group in 8-iminoazepinomycin mimics natural nucleosides, enabling unique interactions with RNA/DNA-processing enzymes .
Comparison with Natural Nucleosides
Natural nucleosides like adenosine (C₁₀H₁₃N₅O₄, MW 267.24 g/mol) share the ribofuranose sugar but differ in their heterocyclic bases.
Implications :
- Stability : Synthetic modifications, such as the azepine ring, may confer resistance to enzymatic degradation compared to natural nucleosides.
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